An In-depth Technical Guide to the Core Chemical Properties of DDP-225 Free Base Anhydrous
An In-depth Technical Guide to the Core Chemical Properties of DDP-225 Free Base Anhydrous
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDP-225, a novel thienopyrimidine derivative, has garnered significant interest within the pharmaceutical landscape for its dual mechanism of action as a noradrenaline reuptake inhibitor and a serotonin 5-HT3 receptor antagonist.[1][2] This unique pharmacological profile positions it as a promising candidate for the treatment of various disorders, including those related to the gastrointestinal system.[1] The development of a successful drug product hinges on a comprehensive understanding of the physicochemical properties of the active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the core chemical properties of DDP-225 in its free base anhydrous form, offering field-proven insights and detailed experimental protocols for its characterization.
This document is structured to provide not just a list of properties, but a causal understanding behind the experimental choices, ensuring a self-validating system of protocols for robust and reproducible results.
Molecular Identity and Structure
A fundamental starting point in the characterization of any API is the unambiguous confirmation of its molecular identity and structure.
Chemical Name: 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine[3]
Molecular Formula: C₁₇H₁₇FN₄S[3]
Molecular Weight: 328.41 g/mol [3]
CAS Number: 135991-48-9 (for the free base)[2]
It is crucial to distinguish the free base anhydrous form from its salt and hydrated forms, such as the monohydrochloride (CAS: 99487-26-0) and the monohydrochloride monohydrate (CAS: 476148-82-0), as these different forms will exhibit distinct physicochemical properties.[2]
Physicochemical Properties: A Cornerstone of Drug Development
The physicochemical properties of DDP-225 free base anhydrous are critical determinants of its biopharmaceutical behavior, influencing everything from formulation development to in vivo performance. The following sections detail the key parameters and the methodologies for their determination.
Physical State and Appearance
The physical state and appearance of the API should be the first parameters assessed. While specific data for DDP-225 free base anhydrous is not publicly available, it is expected to be a crystalline or amorphous solid. The color and any observable morphology should be carefully documented.
Melting Point
The melting point is a critical indicator of purity for crystalline solids. A sharp melting point range is indicative of high purity, while a broad range can suggest the presence of impurities or a mixture of polymorphic forms.
Table 1: Predicted and Required Experimental Data for DDP-225 Free Base Anhydrous
| Property | Predicted/Known Value | Experimental Protocol |
| Melting Point (°C) | Data not available | USP <791> Capillary Method |
| pKa | Data not available | Potentiometric Titration |
| LogP | XlogP: 3.5 (Predicted) | OECD 107 Shake Flask Method |
| Aqueous Solubility | Data not available | Kinetic Solubility Assay |
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol adheres to the principles outlined in the United States Pharmacopeia (USP) General Chapter <791>.
Objective: To determine the melting range of DDP-225 free base anhydrous.
Materials:
-
DDP-225 free base anhydrous, finely powdered and dried.
-
Capillary tubes (thin-walled, sealed at one end).
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor.
-
Silicone oil (for oil bath apparatus).
Procedure:
-
Sample Preparation: Introduce a small amount of the finely powdered DDP-225 into a capillary tube to a height of 2-4 mm. Pack the sample tightly by tapping the tube on a hard surface.
-
Apparatus Setup: Place the capillary tube into the heating block or oil bath of the melting point apparatus.
-
Heating: Heat the apparatus at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.
-
Determination: Decrease the heating rate to 1-2°C per minute.
-
Record Temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the last solid particle melts.
-
-
Reporting: The melting range is reported as T₁ to T₂. The experiment should be performed in triplicate to ensure reproducibility.
Causality: A slow heating rate near the melting point is crucial for accurate determination, as it allows for thermal equilibrium to be established between the sample and the heating medium.
Dissociation Constant (pKa)
The pKa value(s) of a drug substance are critical for understanding its ionization state at different physiological pH values. This, in turn, influences its solubility, permeability, and ultimately, its absorption. Given the presence of the piperazine moiety, DDP-225 is expected to have at least one basic pKa.
Experimental Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the pKa of the ionizable group(s) in DDP-225 free base anhydrous.
Materials:
-
DDP-225 free base anhydrous.
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).
-
Potassium chloride (KCl) for maintaining constant ionic strength.
-
Deionized, degassed water.
-
Calibrated pH meter and electrode.
-
Automatic titrator or manual titration setup.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of DDP-225 in a mixture of water and a co-solvent (if necessary for solubility) with a known ionic strength (adjusted with KCl).
-
Titration: Titrate the solution with the standardized HCl solution, recording the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For more accurate results, the derivative of the titration curve can be plotted to precisely locate the equivalence point(s).
Causality: Potentiometric titration is a robust method for pKa determination as it directly measures the change in hydrogen ion concentration as the ionizable groups are protonated or deprotonated.
Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of a drug's ability to cross cell membranes and its potential for oral absorption. A predicted XlogP of 3.5 for DDP-225 suggests it is a moderately lipophilic compound.
Experimental Protocol: LogP Determination (Shake Flask Method)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 107.
Objective: To experimentally determine the n-octanol/water partition coefficient of DDP-225 free base anhydrous.
Materials:
-
DDP-225 free base anhydrous.
-
n-Octanol (reagent grade, pre-saturated with water).
-
Water (reagent grade, pre-saturated with n-octanol).
-
Centrifuge.
-
Shaker or vortex mixer.
-
Validated analytical method for quantifying DDP-225 (e.g., HPLC-UV).
Procedure:
-
Phase Saturation: Vigorously mix n-octanol and water for 24 hours and allow them to separate to ensure mutual saturation.
-
Sample Preparation: Prepare a stock solution of DDP-225 in n-octanol.
-
Partitioning: In a suitable vessel, combine a known volume of the DDP-225 stock solution with a known volume of the water phase.
-
Equilibration: Shake the vessel for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw aliquots from both the n-octanol and water phases and determine the concentration of DDP-225 in each phase using a validated analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of DDP-225 in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Causality: The shake flask method is a direct measure of the partitioning behavior of a compound between a lipophilic and a hydrophilic phase, providing a reliable indication of its lipophilicity.
Solubility
Solubility is a critical factor for drug absorption and bioavailability. Poor aqueous solubility can be a major hurdle in drug development. The solubility of DDP-225 should be determined in various media relevant to the physiological environment and formulation development.
Table 2: Proposed Solvents for Solubility Profiling of DDP-225 Free Base Anhydrous
| Solvent System | Rationale |
| Water | Baseline aqueous solubility. |
| pH Buffers (e.g., 1.2, 4.5, 6.8, 7.4) | To assess the effect of pH on solubility, mimicking the gastrointestinal tract. |
| Ethanol | A common co-solvent in formulations. |
| Propylene Glycol | A common vehicle for oral and injectable formulations. |
| Dimethyl Sulfoxide (DMSO) | A common solvent for in vitro assays. |
Experimental Protocol: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of DDP-225 free base anhydrous in various aqueous and organic solvents.
Materials:
-
DDP-225 free base anhydrous.
-
DMSO (for stock solution).
-
A range of solvents (as listed in Table 2).
-
96-well microplates.
-
Plate shaker.
-
Plate reader with UV-Vis capabilities or HPLC-UV system.
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of DDP-225 in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microplate.
-
Solvent Addition: Add the desired solvent to each well to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation and Shaking: Seal the plate and shake at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to reach equilibrium.
-
Precipitate Removal: Centrifuge the plate to pellet any undissolved solid.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of dissolved DDP-225 using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC-UV).
-
Solubility Determination: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Causality: The kinetic solubility assay provides a high-throughput method to assess the solubility of a compound under conditions that mimic early drug discovery experiments, where compounds are often introduced from a DMSO stock.
Stability Profile
Understanding the stability of DDP-225 free base anhydrous under various conditions is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability studies should be conducted in accordance with the International Council for Harmonisation (ICH) Guideline Q1A.
Table 3: Recommended Stability Testing Conditions for DDP-225 Free Base Anhydrous
| Condition | Temperature | Humidity | Duration |
| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
Experimental Protocol: Solid-State Stability Study
Objective: To evaluate the stability of DDP-225 free base anhydrous in the solid state under various temperature and humidity conditions.
Materials:
-
DDP-225 free base anhydrous.
-
Stability chambers with controlled temperature and humidity.
-
Appropriate containers that are inert and impermeable to moisture.
-
Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector).
Procedure:
-
Sample Preparation: Place a known quantity of DDP-225 into the appropriate containers.
-
Storage: Place the samples in the stability chambers under the conditions specified in Table 3.
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, and 12 months for long-term testing).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Any change in color or physical state.
-
Assay: Quantification of the amount of DDP-225 remaining.
-
Degradation Products: Identification and quantification of any impurities that have formed.
-
-
Data Evaluation: Analyze the data to determine the rate of degradation and establish a retest period or shelf life.
Causality: A stability-indicating analytical method is crucial for these studies as it must be able to separate the intact API from any potential degradation products, ensuring an accurate assessment of stability.
Visualization of Key Concepts
To aid in the understanding of the experimental workflows and the compound's mechanism of action, the following diagrams are provided.
Caption: Dual mechanism of action of DDP-225.
Conclusion
A thorough understanding of the core chemical properties of DDP-225 free base anhydrous is not merely an academic exercise but a critical necessity for its successful development into a safe and effective therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for obtaining the essential physicochemical and stability data required to inform formulation strategies, predict in vivo behavior, and ensure regulatory compliance. By adhering to these self-validating systems and understanding the causality behind each experimental choice, researchers and drug development professionals can confidently advance the development of DDP-225 and unlock its full therapeutic potential.
References
-
Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem. National Center for Biotechnology Information. [Link]
-
DDP-225 FREE BASE ANHYDROUS - gsrs. FDA Global Substance Registration System. [Link]
-
Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl) - PubChem. National Center for Biotechnology Information. [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development. [Link]
-
General Chapters: <791> pH. The United States Pharmacopeial Convention. [Link]
-
DDP-225 FREE BASE ANHYDROUS. FDA Global Substance Registration System - Chinese Translation. [Link]
